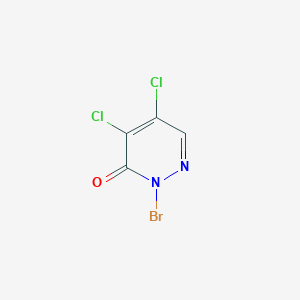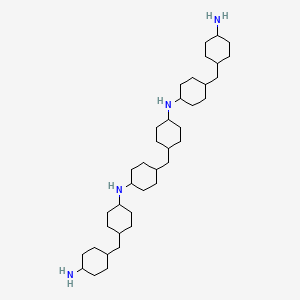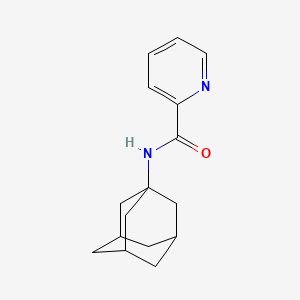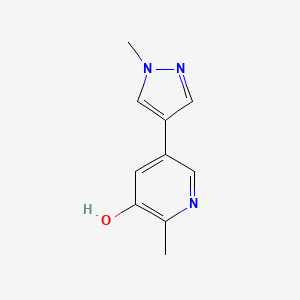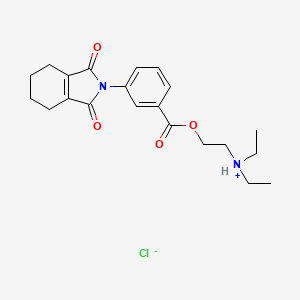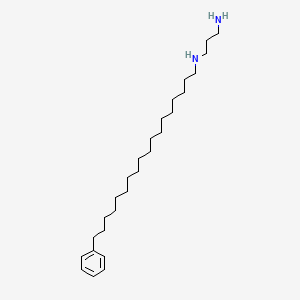
N-(Phenyloctadecyl)propane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Phenyloctadecyl)propane-1,3-diamine is an organic compound with the chemical formula C27H50N2. It is a derivative of propane-1,3-diamine, where one of the hydrogen atoms on the nitrogen is replaced by a phenyloctadecyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Phenyloctadecyl)propane-1,3-diamine typically involves the reaction of propane-1,3-diamine with phenyloctadecyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene, under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(Phenyloctadecyl)propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyloctadecyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(Phenyloctadecyl)propane-1,3-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of cell membrane interactions due to its amphiphilic nature.
Industry: The compound is used as a surfactant in various industrial processes, including emulsification and dispersion.
Mecanismo De Acción
The mechanism of action of N-(Phenyloctadecyl)propane-1,3-diamine involves its interaction with cell membranes. The phenyloctadecyl group allows the compound to insert itself into the lipid bilayer, disrupting the membrane structure and increasing its permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of drugs across cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
N-Octadecylpropane-1,3-diamine: Similar structure but lacks the phenyl group.
N-Phenyldodecylpropane-1,3-diamine: Similar structure but with a shorter alkyl chain.
Uniqueness
N-(Phenyloctadecyl)propane-1,3-diamine is unique due to the presence of both a long alkyl chain and a phenyl group. This combination imparts distinct amphiphilic properties, making it more effective in disrupting cell membranes compared to its analogs. Additionally, the phenyl group can participate in π-π interactions, further enhancing its functionality in various applications.
Propiedades
Número CAS |
25897-00-1 |
|---|---|
Fórmula molecular |
C27H50N2 |
Peso molecular |
402.7 g/mol |
Nombre IUPAC |
N'-(18-phenyloctadecyl)propane-1,3-diamine |
InChI |
InChI=1S/C27H50N2/c28-24-20-26-29-25-19-14-12-10-8-6-4-2-1-3-5-7-9-11-13-16-21-27-22-17-15-18-23-27/h15,17-18,22-23,29H,1-14,16,19-21,24-26,28H2 |
Clave InChI |
NVJAPXJEDPZOCC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCCCCCCCCCCCCCCCCNCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


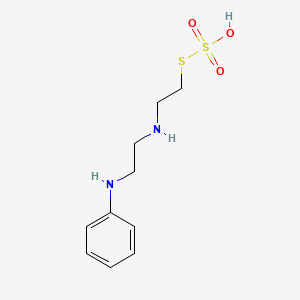
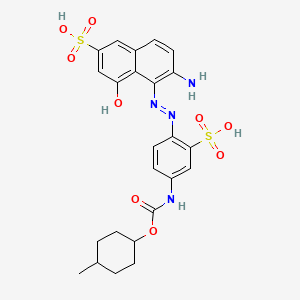

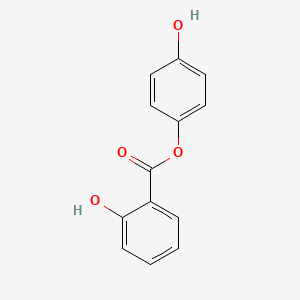
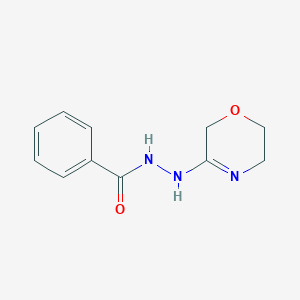
![hydrogen sulfate;[2-(2-methylphenyl)ethylamino]azanium](/img/structure/B13758791.png)
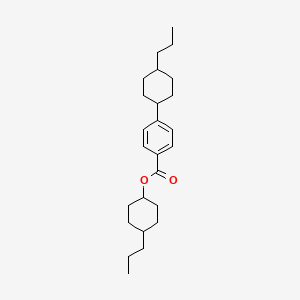
![disodium;2-[1-[2-(carboxylatomethoxy)ethyl]-2-heptyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide](/img/structure/B13758802.png)
